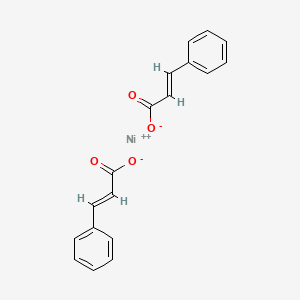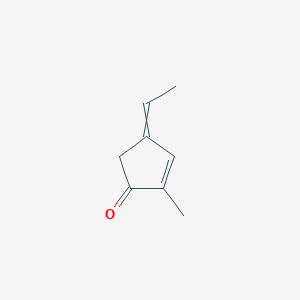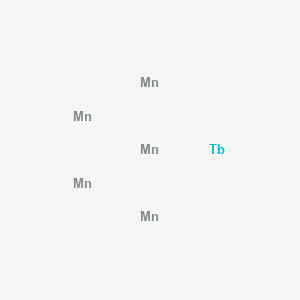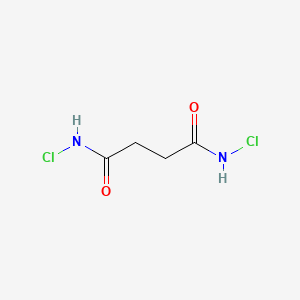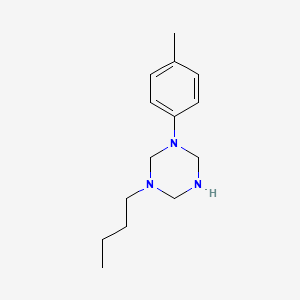
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is an organic compound belonging to the triazinane family Triazinanes are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane typically involves the reaction of 4-methylbenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new triazinane derivatives with different substituents.
Scientific Research Applications
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(3-chloro-4-methylphenyl)-1,3,5-triazinane
- 1-Butyl-3-(4-methoxyphenyl)-1,3,5-triazinane
- 1-Butyl-3-(4-fluorophenyl)-1,3,5-triazinane
Uniqueness
1-Butyl-3-(4-methylphenyl)-1,3,5-triazinane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties
Properties
CAS No. |
65305-93-3 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-butyl-3-(4-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C14H23N3/c1-3-4-9-16-10-15-11-17(12-16)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
USUBDQLGMKYMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CNCN(C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
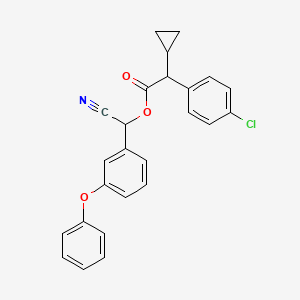
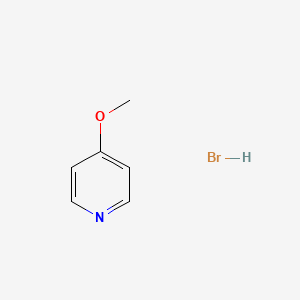
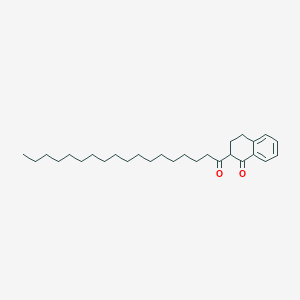
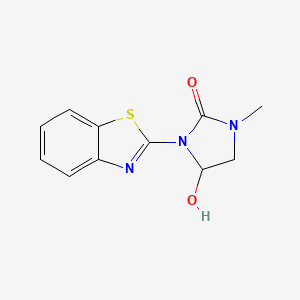
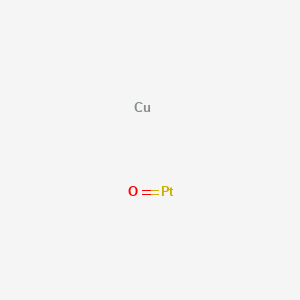
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
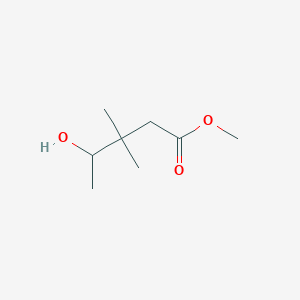
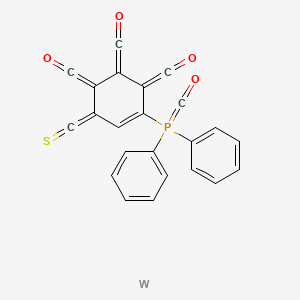
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
